2-(3-Fluorophenylthio)ethyl-1-chloride
Description
2-(3-Fluorophenylthio)ethyl-1-chloride (IUPAC name: 1-chloro-2-[(3-fluorophenyl)sulfanyl]ethane) is an organosulfur compound characterized by a fluorophenylthio group linked to a chlorinated ethyl chain. Its molecular structure features a sulfur atom bridging a 3-fluorophenyl ring and a two-carbon chain terminating in a reactive chloride group. This compound is typically synthesized via nucleophilic substitution reactions, where a thiolate anion (derived from 3-fluorothiophenol) displaces a leaving group (e.g., halide) on a 1,2-dichloroethane precursor.
The compound’s reactivity stems from the labile chloride group, making it a valuable intermediate in organic synthesis, particularly in the preparation of thioether-containing pharmaceuticals, agrochemicals, or polymer precursors.
Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H8ClFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |
InChI Key |
UHBAKLKNUGVRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
Comparison Compound: 2-(3-Chlorophenylthio)ethyl-1-chloride Replacing fluorine with chlorine at the phenyl ring’s meta position increases molecular weight (due to chlorine’s higher atomic mass) and alters electronic properties. Chlorine, while also electron-withdrawing, exhibits weaker inductive effects but may contribute to greater lipophilicity, impacting membrane permeability in biological systems.
Evidence: Studies on thiourea derivatives, such as 3-acetyl-1-(3-chlorophenyl)thiourea, demonstrate that chlorine substitution enhances enzyme inhibition potency compared to non-halogenated analogs, likely due to improved hydrophobic interactions .
Thioether vs. Ether Linkages
Comparison Compound: N-Benzoyl-N′-[2-(4-chlorophenoxy)-acetyl]-hydrazides (6a–f) Compounds with phenoxy (oxygen-bridged) groups, such as those in Journal of Applied Pharmaceutical Science (2019), exhibit distinct biological profiles compared to thioether analogs. Thioethers generally have higher lipophilicity and metabolic stability due to sulfur’s lower electronegativity and resistance to oxidative degradation. For example, the cited hydrazides showed moderate antifungal activity against Candida albicans (MIC: 8–32 µg/mL), but thioether-containing compounds like 2-(3-fluorophenylthio)ethyl-1-chloride may offer enhanced bioavailability and target binding .
Positional Isomerism
Comparison Compound: 2-(4-Fluorophenylthio)ethyl-1-chloride Shifting the fluorine substituent from the meta to para position on the phenyl ring modifies steric and electronic environments. However, meta-substitution may enhance dipole moments, influencing solubility in polar solvents.
Physicochemical Properties
| Property | This compound | 2-(3-Chlorophenylthio)ethyl-1-chloride | N-Benzoyl-N′-[2-(4-chlorophenoxy)-acetyl]-hydrazide (6c) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~202.6 | ~219.1 | ~349.8 |
| LogP (Predicted) | 2.8 | 3.2 | 1.9 |
| Key Functional Groups | Thioether, Fluorine, Chloride | Thioether, Chlorine, Chloride | Ether, Chlorine, Hydrazide |
| Bioactivity (Example) | Not reported | Not reported | Antifungal (MIC: 16 µg/mL) |
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